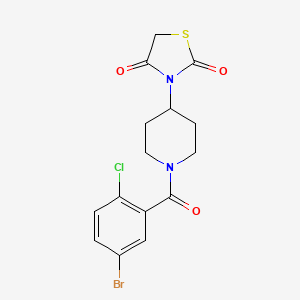
3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a heterocyclic compound . It is a part of the class of organic compounds known as n-benzylpiperidines . These are compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Thiazolidine derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, a study synthesized a series of thiazolidine-2,4-diones showing significant in vitro antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and excellent antifungal activity against Aspergillus niger and A. flavus (Prakash et al., 2011). Another research effort created thiazolidine-based chlorophenylthiosemicarbazone hybrids, demonstrating promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to or higher than reference drugs such as oxacillin and cefuroxime (Trotsko et al., 2018).
Anticancer Activity
Thiazolidine derivatives have also been investigated for their potential anticancer properties. Research into N-substituted indole derivatives incorporating the thiazolidine motif has identified compounds with notable anticancer activity against the MCF-7 human breast cancer cell line, highlighting the importance of the thiazolidine core in mediating topoisomerase-I enzyme inhibition (Kumar & Sharma, 2022). Another study on thiazacridine agents synthesized new compounds that exhibited cytotoxicity and selectivity against cancer cell lines, with one compound showing particularly low IC50 values across different cell lineages, indicating strong potential for cancer drug development (Chagas et al., 2017).
Biological Activity Enhancement
The synthesis of novel thiazolidine-2,4-dione derivatives aims at enhancing their biological activities. For example, the creation of thiazolidine-2,4-dione-based hybrids through a multicomponent domino process resulted in compounds with evaluated in vitro antibacterial and antifungal activities, showcasing the versatility of thiazolidine derivatives in generating bioactive molecules (Sindhu et al., 2014).
Propiedades
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-9-1-2-12(17)11(7-9)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXXKZOYKGZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2966753.png)


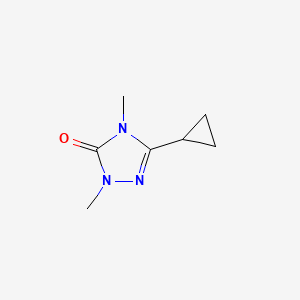


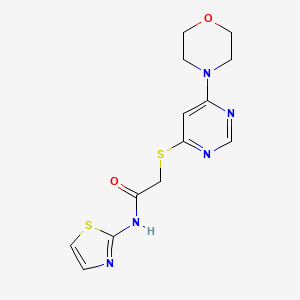
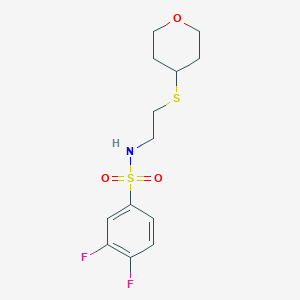
![4-[butyl(ethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2966767.png)
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
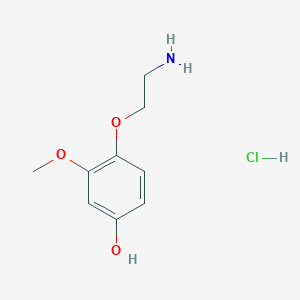
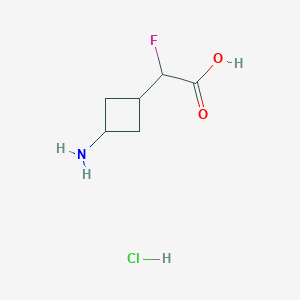
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)
